An In-depth Technical Guide to Menthol-d2: Chemical Properties and Structure
An In-depth Technical Guide to Menthol-d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Menthol-d2. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and various scientific disciplines where isotopically labeled compounds are utilized. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated molecular interactions.
Core Chemical and Physical Properties
Table 1: General and Physical Properties of Menthol-d2
| Property | Value | Reference |
| Chemical Name | Cyclohexanol, 5-methyl-2-(1-methylethyl-1,2-d2)- | [1] |
| Synonyms | Menthol-d2 | [1] |
| CAS Number | 1335435-38-5 | [1] |
| Molecular Formula | C₁₀H₁₈D₂O | [1] |
| Molecular Weight | 158.29 g/mol | N/A |
| Appearance | White crystalline solid with a peppermint odor and taste. | [2] |
| Melting Point | ~34-36 °C (for racemic menthol) | |
| Boiling Point | ~216 °C (for racemic menthol) | |
| Solubility | Very slightly soluble in water; readily soluble in ethanol, chloroform, and ether. |
Table 2: Spectroscopic and Isotopic Data of Menthol-d2
| Property | Description | Reference |
| Isotopic Purity | Typically ≥98% | N/A |
| Typical Labeling Position | The exact position of the two deuterium atoms can vary depending on the synthesis. A common commercially available form is deuterated at the 1 and 2 positions of the isopropyl group. | |
| ¹H NMR | The proton NMR spectrum will be similar to that of menthol, but with the absence of signals corresponding to the deuterated positions. | |
| ¹³C NMR | The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The carbons bearing deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield. | |
| Mass Spectrometry | The molecular ion peak in the mass spectrum will be shifted by +2 m/z units compared to unlabeled menthol. |
Chemical Structure
The fundamental structure of Menthol-d2 is identical to that of menthol, which consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. The key difference lies in the substitution of two hydrogen atoms with deuterium atoms. The specific location of these deuterium atoms is critical for the molecule's application, particularly in mechanistic and metabolic studies. While various deuterated isomers are possible, a common form involves deuteration on the isopropyl group.
The stereochemistry of menthol is also a crucial aspect, with (-)-menthol being the most common naturally occurring enantiomer. The relative orientation of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring determines the specific diastereomer.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and analysis of Menthol-d2, based on established methods for menthol and other deuterated compounds.
Synthesis of Menthol-d2
The synthesis of Menthol-d2 typically involves the reduction of a suitable precursor, such as menthone or pulegone, using a deuterium source.
General Protocol for the Deuteration of Menthone:
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Precursor Preparation: Menthone is obtained either commercially or through the oxidation of menthol.
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Deuterium Source: A common deuterating agent is lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).
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Reaction: Menthone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
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Reduction: The deuterating agent is added portion-wise to the solution of menthone at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for a specified period to ensure complete reduction.
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Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to decompose the excess deuterating agent and the resulting aluminum or boron complexes.
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Extraction: The product, Menthol-d2, is extracted from the aqueous layer using an organic solvent.
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure Menthol-d2.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the separation, identification, and quantification of Menthol-d2.
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Sample Preparation: A dilute solution of Menthol-d2 is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: Typically set between 200-250 °C.
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Oven Temperature Program: A temperature gradient is often employed, starting at a lower temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 200-250 °C) to ensure good separation.
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Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
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Mass Analyzer: Quadrupole or ion trap analyzers are common.
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Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for confirming the structure and determining the isotopic purity of Menthol-d2.
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Sample Preparation: 5-10 mg of the Menthol-d2 sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
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¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to identify the proton signals and confirm the absence of signals at the deuterated positions.
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¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to identify all carbon signals. The carbons attached to deuterium will appear as triplets due to C-D coupling.
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2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to fully assign all proton and carbon signals and confirm the connectivity of the molecule.
Signaling Pathways and Logical Relationships
Menthol, and by extension Menthol-d2, is well-known for its cooling sensation, which is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The activation of this channel initiates a signaling cascade that is crucial for thermosensation.
Caption: Signaling pathway of Menthol-d2 via TRPM8 activation.
The binding of Menthol-d2 to the TRPM8 channel, a non-selective cation channel located in the plasma membrane of sensory neurons, induces a conformational change that opens the channel pore. This opening allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients. The resulting depolarization of the neuron generates an action potential that is transmitted to the central nervous system, where it is interpreted as a cooling sensation. The influx of Ca²⁺ also initiates intracellular signaling events, including the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that can modulate TRPM8 channel activity.
Caption: General workflow for the analysis of Menthol-d2.
This workflow illustrates the typical analytical process for characterizing a sample of Menthol-d2. Following sample preparation, aliquots are subjected to GC-MS and NMR analysis. The data from these techniques are then processed to confirm the chemical structure and determine the isotopic purity of the compound.
